
5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a phosphoramidate derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine is not fully understood. However, it has been proposed that the compound may act by inhibiting various enzymes or signaling pathways that are involved in cancer cell growth and proliferation. It has also been suggested that the compound may interact with cellular membranes, leading to changes in membrane structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit cancer cell growth and induce apoptosis. It has also been shown to have antimicrobial activity against various bacterial strains. In addition, the compound has been found to be non-toxic to normal cells, suggesting that it may have low toxicity in vivo.
実験室実験の利点と制限
One of the advantages of using 5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine in lab experiments is its potential as a fluorescent probe for imaging of cancer cells. This can provide researchers with valuable information about cancer cell behavior and response to treatment. Another advantage is the compound's low toxicity to normal cells, which makes it a potentially safer alternative to other anti-cancer drugs. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
将来の方向性
There are several future directions for research on 5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its antimicrobial properties and potential use as an antimicrobial agent. Additionally, research could be conducted to improve the compound's solubility in aqueous solutions, which would make it easier to work with in lab experiments. Finally, further studies could be conducted to fully understand the mechanism of action of the compound and its interactions with cellular membranes.
合成法
The synthesis of 5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine has been achieved using various methods. One of the most common methods involves the reaction of 2-aminopyridine with 4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine has been found to have potential applications in various scientific research areas. It has been studied for its anti-cancer properties, specifically in the treatment of breast cancer. It has also been investigated for its potential use as a fluorescent probe for imaging of cancer cells. Additionally, this compound has been studied for its antimicrobial properties and has shown promising results against various bacterial strains.
特性
IUPAC Name |
5-bromo-N-(4-oxo-2,6-diphenyl-1,4λ5-oxaphosphinin-4-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN2O2P/c22-18-11-12-21(23-13-18)24-27(25)14-19(16-7-3-1-4-8-16)26-20(15-27)17-9-5-2-6-10-17/h1-15H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLWPRVSKAFASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CP(=O)(C=C(O2)C3=CC=CC=C3)NC4=NC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
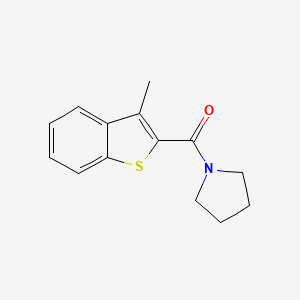
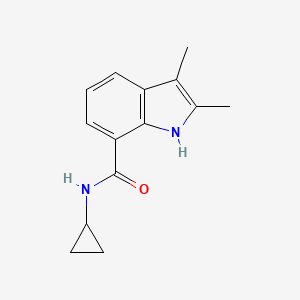
![N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7502757.png)
![4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid](/img/structure/B7502764.png)
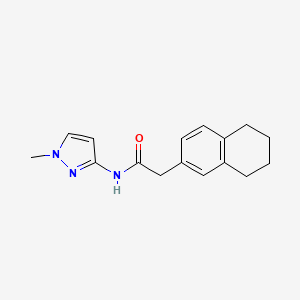
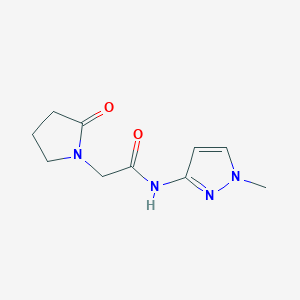
![3-[[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7502792.png)
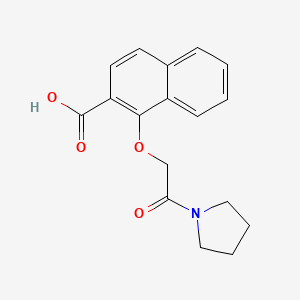
![5-[(4-Carbamoylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B7502812.png)
![1-[[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7502820.png)
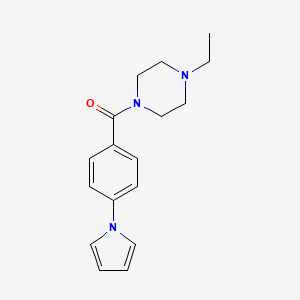
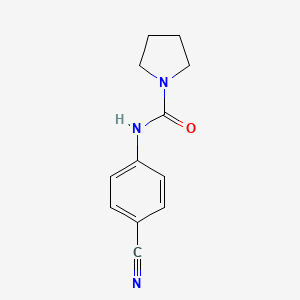
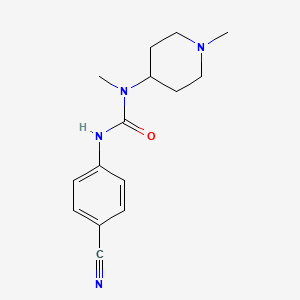
![imidazol-1-yl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7502840.png)
